3-(Bromomethyl)cyclobutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEYAXQOAZNNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909286-61-8, 2169140-89-8 | |
| Record name | rac-(1s,3s)-3-(bromomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromomethyl Cyclobutan 1 Ol
Direct Bromination Approaches
Direct bromination methods focus on the introduction of a bromine atom onto a pre-formed cyclobutane (B1203170) structure containing a hydroxymethyl group.
Bromination of Hydroxymethylcyclobutanes
A primary route to 3-(Bromomethyl)cyclobutan-1-ol involves the direct bromination of a suitable precursor like cyclobutane-1,3-dimethanol. This transformation is commonly achieved using brominating agents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and a bromine source like N-bromosuccinimide (NBS). evitachem.comcommonorganicchemistry.commasterorganicchemistry.com
One patented method describes the reaction of cyclobutylmethanol with a reagent prepared from triphenylphosphite and bromine in a polar aprotic solvent like dimethylformamide (DMF). google.comgoogle.comgoogle.comgoogle.com The process involves the initial formation of a bromophosphonium species, which then reacts with the alcohol. The reaction temperature is carefully controlled, often below 0°C, to ensure selectivity and minimize side reactions. google.comgoogle.com For instance, a procedure involves adding bromine to a solution of triphenylphosphite in DMF at a temperature below 12°C, followed by the addition of cyclobutylmethanol at a temperature not exceeding -5°C. google.comchemicalbook.com This method has been reported to produce (bromomethyl)cyclobutane (B93029) with a high purity of 98.3% and a yield of 78%. chemicalbook.com
Another approach utilizes phosphorus tribromide (PBr₃) to convert the primary alcohol to the corresponding bromide. masterorganicchemistry.comgoogle.com This reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the reaction center. commonorganicchemistry.commasterorganicchemistry.com
The Appel reaction, using triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), is another effective method for this conversion. commonorganicchemistry.com This reaction also follows an Sₙ2 pathway. commonorganicchemistry.com
| Reagent System | Typical Solvents | Key Features |
| PBr₃ | Dichloromethane | Common, proceeds with inversion of stereochemistry. commonorganicchemistry.commasterorganicchemistry.com |
| PPh₃ / CBr₄ (or NBS) | Dichloromethane | Appel reaction conditions, Sₙ2 mechanism. commonorganicchemistry.com |
| Triphenylphosphite / Br₂ | Dimethylformamide (DMF) | Patented industrial method, requires low temperatures. google.comgoogle.comgoogle.com |
| Thionyl Bromide (SOBr₂) | - | More reactive than thionyl chloride, not compatible with pyridine. commonorganicchemistry.com |
Regioselective and Stereoselective Considerations in Bromination
When starting with a diol like cyclobutane-1,3-dimethanol, achieving regioselectivity to brominate only one of the two hydroxymethyl groups is a significant challenge. The symmetry of the starting material often leads to a mixture of mono- and di-brominated products. To favor the desired mono-brominated product, reaction conditions such as stoichiometry of the brominating agent, temperature, and reaction time must be carefully controlled.
Stereoselectivity becomes a crucial factor when the starting cyclobutane ring is substituted and possesses stereocenters. As many of the direct bromination methods proceed via an Sₙ2 mechanism, they result in the inversion of configuration at the carbon atom undergoing substitution. commonorganicchemistry.commasterorganicchemistry.com This predictable stereochemical outcome is a powerful tool in the stereoselective synthesis of specific isomers of this compound.
Ring-Forming Strategies
An alternative to functionalizing a pre-existing cyclobutane is to construct the four-membered ring itself through cyclization reactions.
Intramolecular Cyclization Reactions Leading to the Cyclobutane Core
Intramolecular cyclization strategies offer a powerful means to construct the strained cyclobutane skeleton. rsc.org These methods involve the formation of a carbon-carbon bond within a single molecule to close the four-membered ring. rsc.org Various types of intramolecular cyclizations can be employed, including nucleophilic, radical, and transition-metal-catalyzed reactions. rsc.org For example, the treatment of a suitable precursor with a base like lithium diisopropylamide (LDA) can initiate an intramolecular cyclization to form a cyclobutane derivative. rsc.org
[2+2] Cycloaddition Approaches for Cyclobutane Formation
[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis, involving the reaction of two double-bonded molecules to form a four-membered ring. nih.govacs.org Photochemical [2+2] cycloadditions, often utilizing enones, are a common method. scribd.com Thermal [2+2] cycloadditions, particularly with ketenes, are also employed. scribd.com
Recent advancements have focused on visible-light-mediated [2+2] cycloadditions using photocatalysts like ruthenium(II) complexes. organic-chemistry.orgchinesechemsoc.org These methods allow for the heterodimerization of different acyclic enones to produce unsymmetrical cyclobutane structures with good yields and high diastereoselectivity. organic-chemistry.org Another notable method is the [2+2] cycloaddition of terminal alkenes with allenoates, which provides a rapid route to 1,3-substituted cyclobutanes. nih.govorganic-chemistry.org
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |
| Photochemical Cycloaddition | Enones | UV light | Classic method, can have regioselectivity issues. scribd.com |
| Thermal Cycloaddition | Ketenes, Alkenes | Heat | Thermally allowed for ketenes. scribd.com |
| Visible-Light Photocatalysis | Acyclic Enones | Ru(II) photocatalyst | Good yields and diastereoselectivity for heterodimerization. organic-chemistry.org |
| Allenoate-Alkene Cycloaddition | Terminal Alkenes, Allenoates | - | Rapid synthesis of 1,3-substituted cyclobutanes. nih.govorganic-chemistry.org |
Functional Group Interconversions
Functional group interconversion (FGI) is a strategic approach where one functional group is transformed into another without altering the carbon skeleton. scribd.com In the context of synthesizing this compound, this could involve starting with a cyclobutane derivative containing other functional groups and converting them to the desired alcohol and bromomethyl moieties.
For example, a synthetic route could start from 3-oxocyclobutanecarboxylic acid. The carboxylic acid could be protected or converted to another group, while the ketone is reduced to a hydroxyl group. Subsequently, the protected or modified carboxylic acid function could be converted to a hydroxymethyl group, followed by selective bromination as described in section 2.1.1. The synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid, for instance, started from the readily available 3-(bromomethyl)cyclobutanone (B1337481) ketal, highlighting the utility of functional group manipulations on a cyclobutane core. nih.gov
Another example involves the conversion of sulfonate esters, which are excellent leaving groups, to halides through reactions like the Finkelstein reaction. vanderbilt.edu An alcohol on the cyclobutane ring could be converted to a sulfonate ester, which is then displaced by a bromide ion. sinica.edu.tw
The choice of synthetic strategy for this compound depends on factors such as the availability of starting materials, the desired stereochemistry, and the scale of the synthesis. Each of the discussed methodologies offers a unique set of advantages and challenges for the synthetic chemist.
Transformation of Precursor Alcohols or Esters to the Bromomethyl Moiety
A prevalent method for synthesizing bromomethyl-substituted cyclobutanes involves the bromination of a corresponding cyclobutylmethanol precursor. evitachem.comchemicalbook.com This transformation can be achieved using various brominating agents.
One common approach employs phosphorus tribromide (PBr₃) or a combination of bromine and triphenylphosphite. chemicalbook.com For instance, the reaction of cyclobutylmethanol with a reagent prepared from triphenylphosphite and bromine in a polar aprotic solvent like dimethylformamide (DMF) can yield (bromomethyl)cyclobutane. chemicalbook.comgoogle.com The reaction temperature is carefully controlled, often kept below 0°C during the addition of the alcohol, to manage the exothermic nature of the reaction and improve selectivity. chemicalbook.comgoogle.com A specific patented method describes the addition of bromine to a solution of triphenylphosphite in DMF at a temperature below 12°C, followed by the addition of cyclobutylmethanol at a temperature not exceeding -5°C, resulting in a good yield of the desired product after distillation and washing. google.com
Another method involves the use of N-bromosuccinimide (NBS) in conjunction with triphenyl phosphite. google.com However, this method may require higher temperatures (around 40°C) and NBS can be a costly reagent for industrial-scale production. google.com
The table below summarizes typical conditions for the bromination of cyclobutylmethanol derivatives.
| Precursor | Reagents | Solvent | Temperature | Yield | Reference |
| Cyclobutylmethanol | Triphenylphosphite, Bromine | DMF | < 0°C | 78% | chemicalbook.comgoogle.com |
| 3-(2,2-dimethylpropyl)cyclobutanemethanol | PBr₃ or HBr | Dichloromethane | Reflux | N/A | |
| Cyclobutyl carbinol | N-Bromosuccinimide, Triphenyl phosphite | N/A | ~40°C | N/A | google.comgoogle.com |
N/A: Data not available in the provided sources.
Conversion of Other Halides to Bromide Functionality
While direct bromination of alcohols is common, the conversion of other halides to the bromide functionality is a less frequently documented specific route for this compound itself. However, the principles of nucleophilic substitution reactions are fundamental in organic synthesis and could be applied. evitachem.com In such a scenario, a precursor like 3-(chloromethyl)cyclobutan-1-ol or 3-(iodomethyl)cyclobutan-1-ol could theoretically be converted to the desired bromo derivative by reacting it with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent. The efficiency of this halide exchange reaction would depend on the relative nucleophilicity of the bromide ion and the leaving group ability of the other halide.
Stereocontrolled Synthesis of this compound Stereoisomers
The stereochemistry of this compound is a crucial aspect, as different stereoisomers can exhibit distinct biological activities. The synthesis of specific stereoisomers requires stereocontrolled methods. calstate.edunih.gov
Asymmetric Synthetic Routes
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. kashanu.ac.ir This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. mdpi.comjagiellonskiecentruminnowacji.pl For cyclobutane derivatives, methods like gold(I)-catalyzed asymmetric cyclopropanation followed by rearrangement have been developed to create chiral cyclobutane structures. pku.edu.cn While a specific asymmetric synthesis for this compound is not detailed in the provided search results, the general principles of asymmetric synthesis would apply. kashanu.ac.ir This could involve, for example, the asymmetric reduction of a precursor ketone, 3-(bromomethyl)cyclobutanone, using a chiral reducing agent to establish the stereocenter at the alcohol position.
Diastereoselective Approaches
Diastereoselective synthesis is employed when a molecule has multiple stereocenters, and the goal is to control the relative stereochemistry between them. osi.lvbrussels-scientific.com For this compound, which has two stereocenters, four possible stereoisomers exist (cis and trans pairs of enantiomers). Diastereoselective methods aim to produce a higher proportion of one diastereomer (e.g., the cis isomer) over the other (the trans isomer).
One approach to achieve diastereoselectivity is through cycloaddition reactions. rsc.org For instance, the reaction of bicyclo[1.1.0]butanes with certain reagents can lead to the diastereoselective formation of multi-substituted cyclobutanes. rsc.org Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. osi.lv While specific diastereoselective syntheses for this compound are not explicitly described, the reduction of a substituted cyclobutanone (B123998) can often proceed with diastereoselectivity, influenced by steric hindrance guiding the approach of the reducing agent.
The following table outlines general strategies for diastereoselective synthesis of substituted cyclobutanes.
| Method | Description | Potential Application to this compound | Reference |
| Cycloaddition of Bicyclo[1.1.0]butanes | Strain-releasing functionalization to create substituted cyclobutanes with controlled stereochemistry. | Could be adapted to build the cyclobutane core with the desired relative stereochemistry of the substituents. | rsc.org |
| Use of Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. | A chiral auxiliary attached to a cyclobutane precursor could direct the stereoselective introduction of the hydroxyl or bromomethyl group. | osi.lv |
| Diastereoselective Reduction | Reduction of a ketone on a chiral molecule, where existing stereocenters influence the formation of a new one. | Reduction of a chiral 3-(bromomethyl)cyclobutanone derivative could lead to the preferential formation of one diastereomer of the alcohol. | nih.gov |
Resolution Techniques for Enantiopure Compounds
Resolution is a technique used to separate a racemic mixture of enantiomers into its pure components. mdpi.comscribd.com This is often necessary when an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity.
One common method is classical resolution , which involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. scribd.com Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. scribd.com After separation, the resolving agent is removed to yield the individual enantiomers.
Another powerful technique is enzymatic resolution . google.com Enzymes are chiral and can selectively catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing the acylated and unacylated enantiomers to be separated. google.com
The table below summarizes common resolution techniques.
| Technique | Principle | Applicability to this compound | Reference |
| Classical Resolution | Formation of separable diastereomers by reaction with a chiral resolving agent. | The racemic alcohol could be esterified with a chiral carboxylic acid, the resulting diastereomeric esters separated, and then hydrolyzed to give the pure enantiomers of the alcohol. | scribd.com |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | A lipase could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the enantiomers. | google.com |
| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase (CSP). | The racemic mixture could be passed through a chromatography column containing a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. | mdpi.com |
Spectroscopic Characterization for Structural Elucidation of 3 Bromomethyl Cyclobutan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 3-(Bromomethyl)cyclobutan-1-ol, both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for assigning the signals corresponding to the cyclobutane (B1203170) ring and its substituents.
Proton NMR Spectroscopic Analysis of the Cyclobutane Ring and Substituents
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the cyclobutane ring, the bromomethyl group, and the hydroxyl group. The chemical shifts, multiplicities, and coupling constants of these signals are influenced by the electronic environment and the spatial relationship between neighboring protons.
The protons on the cyclobutane ring are diastereotopic and will therefore have different chemical shifts, leading to complex splitting patterns. The proton attached to the carbon bearing the hydroxyl group (C1-H) is expected to appear as a multiplet in the downfield region, typically around δ 4.0-4.5 ppm, due to the deshielding effect of the electronegative oxygen atom. The proton at the C3 position, which is attached to the carbon bearing the bromomethyl group, will also be shifted downfield, likely appearing as a multiplet around δ 2.5-3.0 ppm. The remaining methylene (B1212753) protons on the cyclobutane ring (at C2 and C4) would be expected to resonate as complex multiplets in the range of δ 1.8-2.4 ppm.
The two protons of the bromomethyl group (-CH₂Br) are diastereotopic and would be expected to show a complex splitting pattern, likely an AB quartet, further split by coupling to the C3 proton. Their chemical shift would be in the range of δ 3.4-3.6 ppm due to the influence of the adjacent bromine atom. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the concentration and solvent, but it is generally expected in the range of δ 1.5-3.5 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -OH | 1.5-3.5 | Broad Singlet |
| Ring CH₂ (C2/C4) | 1.8-2.4 | Multiplet |
| Ring CH (C3) | 2.5-3.0 | Multiplet |
| -CH₂Br | 3.4-3.6 | AB quartet |
| Ring CH (C1) | 4.0-4.5 | Multiplet |
Carbon-13 NMR Spectroscopic Analysis for Structural Confirmation
The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected.
The carbon atom bonded to the hydroxyl group (C1) will be the most deshielded of the ring carbons, with a predicted chemical shift in the range of δ 65-75 ppm. The carbon bearing the bromomethyl group (C3) is also expected to be downfield, with a chemical shift around δ 40-50 ppm. The methylene carbons of the cyclobutane ring (C2 and C4) will be in a similar electronic environment and are predicted to have chemical shifts in the range of δ 30-40 ppm. The carbon of the bromomethyl group (-CH₂Br) will be significantly deshielded by the bromine atom, with an expected chemical shift in the range of δ 35-45 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ring CH₂ (C2/C4) | 30-40 |
| -CH₂Br | 35-45 |
| Ring CH (C3) | 40-50 |
| Ring CH (C1) | 65-75 |
Two-Dimensional NMR Techniques for Connectivity Assignments
To definitively assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.
A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, the C1-H proton would show correlations with the protons on C2 and C4. Similarly, the C3-H proton would show correlations to the protons on C2, C4, and the bromomethyl group.
An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at δ 4.0-4.5 ppm would correlate with the carbon signal at δ 65-75 ppm, confirming the C1 position.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl and bromomethyl groups.
A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. Another important band related to the alcohol is the C-O stretching vibration, which is expected to appear in the range of 1050-1150 cm⁻¹.
The presence of the bromine atom can be inferred from the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, between 500 and 700 cm⁻¹. The C-H stretching vibrations of the cyclobutane ring and the bromomethyl group would be observed in the region of 2850-3000 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| C-Br | Stretch | 500-700 |
| C-O | Stretch | 1050-1150 |
| C-H | Stretch | 2850-3000 |
| O-H | Stretch | 3200-3600 (broad) |
Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and molecular formula of a compound, as well as insights into its structure through the analysis of its fragmentation pattern.
The molecular formula of this compound is C₅H₉BrO. The molecular ion peak ([M]⁺) in the mass spectrum would be expected at m/z values corresponding to this formula, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio). Therefore, two molecular ion peaks of nearly equal intensity would be observed at m/z 164 and 166.
The fragmentation of this compound under electron ionization would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), which would lead to fragment ions at m/z 146 and 148. Alpha-cleavage next to the hydroxyl group could result in the loss of a C₃H₅Br radical, giving a peak at m/z 57. The loss of the bromine atom would result in a fragment ion at m/z 85. Another prominent fragmentation would be the loss of the bromomethyl radical (•CH₂Br), leading to a fragment ion at m/z 71.
Analysis of these fragment ions helps to piece together the structure of the parent molecule and provides further confirmation of the presence of the hydroxyl and bromomethyl functional groups on the cyclobutane ring.
Reactivity and Reaction Mechanisms of 3 Bromomethyl Cyclobutan 1 Ol
Nucleophilic Substitution Reactions at the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This makes the compound susceptible to nucleophilic substitution reactions.
3-(Bromomethyl)cyclobutan-1-ol is expected to undergo SN2 reactions with a variety of nucleophiles. In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
Common nucleophiles that can be employed in these reactions include:
Cyanide (CN⁻): Reaction with a cyanide salt, such as sodium cyanide, would yield 3-(cyanomethyl)cyclobutan-1-ol.
Azide (N₃⁻): Treatment with sodium azide would produce 3-(azidomethyl)cyclobutan-1-ol.
Hydroxide (OH⁻): While hydroxide can act as a nucleophile, it is also a strong base, which could lead to competing elimination reactions. However, under controlled conditions, it would lead to the formation of (3-(hydroxymethyl)cyclobutan-1-yl)methanol.
Alkoxides (RO⁻): Alkoxides, such as sodium ethoxide, would react to form the corresponding ether, for instance, 3-(ethoxymethyl)cyclobutan-1-ol.
Amines (RNH₂, R₂NH, R₃N): Neutral amines can also act as nucleophiles, leading to the formation of the corresponding ammonium salt, which can then be deprotonated to yield the free amine.
The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents, such as acetone, DMSO, or DMF, are typically preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
| Cyanide | Sodium Cyanide (NaCN) | 3-(Cyanomethyl)cyclobutan-1-ol |
| Azide | Sodium Azide (NaN₃) | 3-(Azidomethyl)cyclobutan-1-ol |
| Ethoxide | Sodium Ethoxide (NaOEt) | 3-(Ethoxymethyl)cyclobutan-1-ol |
| Ammonia | Ammonia (NH₃) | 3-(Aminomethyl)cyclobutan-1-ol |
In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the electrophilic carbon of the bromomethyl group, leading to the formation of a cyclic ether. Given the substitution pattern, this intramolecular SN2 reaction would result in the formation of a bicyclic ether, specifically 3-oxabicyclo[3.1.1]heptane.
This type of reaction is an example of a Williamson ether synthesis carried out intramolecularly. The rate of cyclization is influenced by the stability of the resulting ring system. The formation of a five- or six-membered ring is generally favored, but the formation of strained four-membered rings, such as oxetanes, is also possible, particularly when the reacting groups are held in close proximity by a rigid structure like the cyclobutane (B1203170) ring.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium hydride (NaH), which deprotonates the alcohol without competing in the substitution reaction.
Reactivity of the Hydroxyl Group
The secondary hydroxyl group in this compound is a versatile functional group that can participate in a range of reactions, including esterification, etherification, and oxidation.
Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivative, such as an acid chloride or an acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for a more rapid and often higher-yielding reaction, an acid chloride or anhydride can be used, typically in the presence of a base like pyridine to neutralize the acidic byproduct.
Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis provides a general route, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form the corresponding alkoxide, which then reacts with an alkyl halide.
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 3-(bromomethyl)cyclobutan-1-one. The choice of oxidizing agent determines the outcome and selectivity of the reaction.
Common oxidizing agents for the conversion of secondary alcohols to ketones include:
Chromium-based reagents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are milder chromium reagents that can effect this transformation efficiently in dichloromethane (DCM) as a solvent.
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions.
Dess-Martin Periodinane (DMP): This is another mild and selective oxidizing agent that is often used for the oxidation of sensitive alcohols.
Table 2: Common Oxidation Reactions of the Hydroxyl Group
| Reagent | Reaction Name | Product |
| Pyridinium Chlorochromate (PCC) | PCC Oxidation | 3-(Bromomethyl)cyclobutan-1-one |
| (COCl)₂, DMSO, Et₃N | Swern Oxidation | 3-(Bromomethyl)cyclobutan-1-one |
| Dess-Martin Periodinane | Dess-Martin Oxidation | 3-(Bromomethyl)cyclobutan-1-one |
In a multi-step synthesis, it may be necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. A good protecting group should be easy to install, stable under the desired reaction conditions, and easy to remove selectively.
Common protecting groups for alcohols include:
Silyl ethers: Tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) ethers are popular choices. They are installed by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents and can be removed with a fluoride source such as tetrabutylammonium fluoride (TBAF).
Ethers: Benzyl (Bn) ether, formed by reaction with benzyl bromide in the presence of a base, is a robust protecting group that is stable to many acidic and basic conditions. It is typically removed by catalytic hydrogenation.
Acetals: Tetrahydropyranyl (THP) ether is an acetal protecting group formed by reacting the alcohol with dihydropyran under acidic conditions. It is stable to basic and nucleophilic reagents and is removed by treatment with aqueous acid.
The choice of protecting group will depend on the specific reaction sequence planned for the molecule.
Ring-Opening Reactions of the Cyclobutane Core
The high ring strain energy of the cyclobutane skeleton (approximately 26 kcal/mol) is a principal driving force for reactions involving the cleavage of the ring's carbon-carbon bonds. nih.gov This can be initiated through thermal activation or by metal catalysis.
The thermal decomposition of cyclobutane typically proceeds via a biradical mechanism to yield two molecules of ethylene. acs.orgnih.gov This process, known as cycloreversion, requires significant thermal energy to overcome the activation barrier for C-C bond cleavage. acs.org For substituted cyclobutanes, the reaction pathway can be more complex. Studies on halocyclobutanols have shown they undergo thermal ring-opening reactions, with the specific products formed being dependent on the structure of the starting alcohol. researchgate.net
The mechanism for the thermal decomposition of a substituted cyclobutane like this compound would likely involve the homolytic cleavage of one of the ring's C-C bonds to form a 1,4-diradical intermediate. The stability of this diradical and the subsequent reaction pathways would be influenced by the hydroxyl and bromomethyl substituents. The most probable cleavage would occur at the C1-C2 or C3-C4 bond, followed by fragmentation to yield smaller, more stable olefinic and/or functionalized acyclic products. The precise conditions and product distribution for this compound are not extensively documented, but the reaction is expected to require high temperatures.
Transition metal catalysts provide milder and more selective pathways for the cleavage and rearrangement of cyclobutane rings. Cyclobutanols, in particular, are versatile substrates for a variety of metal-catalyzed transformations. These reactions often proceed via β-carbon elimination from a metal alkoxide intermediate, leveraging the relief of ring strain as a thermodynamic driving force.
Palladium-Catalyzed Reactions: Palladium catalysts are effective in promoting the ring-opening of cyclobutanol derivatives. One approach involves a ring-opening polymerization (ROP) based on C(sp³)–C(sp³) bond cleavage. acs.orgnih.gov This process utilizes a bifunctional cyclobutanol precursor where the palladium catalyst promotes β-carbon elimination and subsequent C-C coupling to form novel polyketone materials. acs.orgnih.gov Another palladium-catalyzed pathway involves the reaction of cyclobutanols with 2-haloanilines to produce benzazepines through a ring-expansion reaction. rsc.org A cascade ring-expansion process has also been developed for (Z)-1-(1,3-butadienyl)cyclobutanols, which react with aryl iodides in the presence of a palladium catalyst to stereospecifically yield (Z)-2-(3-aryl-1-propenyl)cyclopentanones. nih.gov
Iron-Catalyzed Reactions: Iron catalysts can be used for the ring expansion of cyclobutanols to synthesize five-membered nitrogen heterocycles. organic-chemistry.org In a reaction with an aminating reagent, cyclobutanol derivatives undergo a C-N bond formation via ring expansion to yield 1-pyrrolines in moderate to good yields under mild conditions. organic-chemistry.orgacs.org The proposed mechanism involves the initial dehydration of the cyclobutanol followed by an iron-catalyzed aminative ring expansion. organic-chemistry.org
Other Metal Catalysts:
Cobalt: Cobalt(II) catalysts in the presence of triplet oxygen can initiate an oxidative ring expansion of cyclobutanols to produce 1,2-dioxanols. nih.govchemrxiv.orgresearchgate.net The mechanism involves the formation of an alkoxy radical, which drives the regioselective cleavage of the cyclobutane ring. nih.govchemrxiv.orgresearchgate.net
Iridium: Iridium complexes can catalyze the enantioselective cleavage of C-C bonds in prochiral tertiary cyclobutanols to afford β-methyl-substituted ketones. nih.gov This desymmetrization reaction proceeds through an Ir(III) hydride intermediate and subsequent β-carbon elimination. nih.gov
| Catalyst System | Reactant Type | Product | Reference |
| Pd(OAc)₂ / PPh₃ | Bifunctional Cyclobutanol | Polyketone | acs.orgnih.gov |
| Palladium Catalyst | Cyclobutanol + 2-Haloaniline | Benzazepine | rsc.org |
| FeBr₃ / MsONH₃OTf | Cyclobutanol Derivative | 1-Pyrroline | organic-chemistry.orgacs.org |
| Co(acac)₂ / O₂ | Cyclobutanol | 1,2-Dioxanol | nih.govchemrxiv.org |
| Iridium / DTBM-SegPhos | Prochiral tert-Cyclobutanol | β-Chiral Ketone | nih.gov |
Rearrangement Reactions
Rearrangements involving the cyclobutane core are common, often resulting in ring expansion to form more stable five-membered rings. These transformations are typically driven by the formation of an electron-deficient center adjacent to the ring.
While a classic pinacol rearrangement requires a 1,2-diol, cyclobutanol derivatives like this compound can undergo a related semipinacol rearrangement . This class of reaction is a powerful method for ring expansion and the construction of quaternary carbon centers. rsc.orgrsc.org A typical semipinacol rearrangement involves the generation of an electrophilic carbon center (such as a carbocation) adjacent to the hydroxyl-bearing carbon. wikipedia.org This triggers a 1,2-migration of a C-C or C-H bond, culminating in the formation of a carbonyl group. rsc.orgwikipedia.org
For this compound, a semipinacol rearrangement could be initiated under acidic conditions. Protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation at C-1 of the cyclobutane ring. This unstable intermediate would then drive the migration of one of the adjacent ring carbons (C-2 or C-4). This 1,2-alkyl shift expands the four-membered ring to a five-membered ring, transferring the positive charge to the carbon that was originally bonded to the migrating group. The process is completed by formation of a carbonyl group, yielding a substituted cyclopentanone. The regioselectivity of the bond migration would be influenced by the substitution pattern of the ring. Such rearrangements have been successfully applied in the total synthesis of complex natural products. rsc.orgrsc.org
Transannular reactions, which involve reactions between non-adjacent atoms within a ring, are possible in medium-sized rings and can also occur in smaller, conformationally mobile rings like cyclobutane. youtube.com The puckered nature of the cyclobutane ring can bring the C-1 and C-3 positions into close spatial proximity. This allows for potential interactions, most notably transannular hydride shifts (1,3-hydride shifts).
If a reactive intermediate, such as a carbocation, is generated at the C-1 position of this compound, a hydride from the C-3 position could potentially migrate across the ring. rsc.org While more common in larger rings like cyclooctane, the feasibility in a cyclobutane system would depend on the specific conformation and the stability of the resulting intermediates. rsc.org Another form of transannular reaction is C-H functionalization, where a directing group on one side of the ring facilitates the activation of a C-H bond on the other side. Palladium-catalyzed transannular γ-C–H arylation has been demonstrated for cyclobutane carboxylic acids, showcasing the possibility of cross-ring reactivity. nih.gov
Stereochemical Aspects of Reactions Involving this compound
The stereochemical outcome of reactions involving this compound is determined by the cis/trans relationship of its substituents and the mechanism of the specific reaction. The stereochemistry of the starting material can direct the formation of products with high diastereoselectivity or enantioselectivity. nih.gov
In metal-catalyzed ring expansions , the stereochemistry of the hydroxyl group can influence how the molecule coordinates to the metal center, thereby dictating the facial selectivity of subsequent steps. For instance, enantioselective desymmetrization of prochiral cyclobutanols has been achieved using chiral iridium catalysts, highlighting the ability to control the formation of specific stereoisomers. nih.gov
For semipinacol rearrangements , the stereochemistry is critical. The migration of the alkyl group is often stereospecific, occurring anti-periplanar to the leaving group. Therefore, the relative stereochemistry of the hydroxyl group and the migrating C-C bond will determine the stereochemistry of the newly formed stereocenters in the resulting cyclopentanone. Organocatalyzed enantioselective semipinacol rearrangements of cyclobutanol derivatives have been developed, demonstrating that chiral acids can control the stereochemical outcome of the ring expansion. nih.gov
In ring-opening reactions , such as the thermal electrocyclic ring opening of cyclobutenes, the process is governed by strict stereochemical rules (torquoselectivity), where substituents rotate in a predictable, conrotatory manner. nih.gov While this compound is saturated, any reaction proceeding through a cyclobutene intermediate would be subject to these stereochemical controls.
Ultimately, whether a reaction proceeds with retention or inversion of configuration depends on the mechanism. Reactions involving backside nucleophilic attack (S_N2-type) at a stereocenter will lead to inversion, while reactions proceeding through planar carbocationic intermediates may lead to a mixture of stereoisomers unless influenced by steric hindrance or a chiral catalyst. ochemtutor.com
Computational Chemistry and Theoretical Studies of 3 Bromomethyl Cyclobutan 1 Ol
Conformational Analysis of the Cyclobutane (B1203170) Ring System
The cyclobutane ring in 3-(Bromomethyl)cyclobutan-1-ol is not planar but exists in a puckered conformation to relieve ring strain. This puckering leads to two primary conformations: one where the substituents are in pseudo-axial and pseudo-equatorial positions. The interplay between the hydroxyl and bromomethyl groups dictates the most stable conformational isomers.
Computational studies on analogous monosubstituted cyclobutanes, such as cyclobutanol, reveal that the equatorial conformer is generally more stable than the axial conformer. This preference is attributed to the minimization of steric hindrance. For this compound, the situation is more complex due to the presence of two substituents. The relative orientation of the hydroxyl and bromomethyl groups (cis or trans) will significantly influence the conformational equilibrium.
It is anticipated that the trans isomer would predominantly adopt a diequatorial conformation to minimize steric repulsions between the bulky bromomethyl group and the hydroxyl group with the ring protons. In the cis isomer, a conformational equilibrium between axial-equatorial and equatorial-axial forms would exist, with the bulkier bromomethyl group likely favoring the equatorial position.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Diequatorial | 0.00 | 95.5 |
| Diaxial | 2.50 | 4.5 |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure of this compound. These calculations can provide detailed information about molecular orbitals, charge distribution, and electrostatic potential.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized around the oxygen atom of the hydroxyl group and the bromine atom, reflecting their high electron density. The LUMO is likely centered on the antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.
Analysis of the molecular electrostatic potential (MEP) would reveal electron-rich regions (negative potential) around the oxygen and bromine atoms, making them sites for electrophilic attack. Conversely, the carbon atom attached to the bromine would exhibit a positive potential, marking it as an electrophilic center for nucleophilic substitution reactions.
Reaction Pathway Modeling and Transition State Analysis
The bromomethyl group in this compound is a primary alkyl halide, making it a prime candidate for bimolecular nucleophilic substitution (S(_N)2) reactions. sciforum.netmdpi.com Computational modeling can elucidate the reaction pathway and the structure of the transition state for such reactions.
For an S(_N)2 reaction, a nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry. libretexts.orgopenstax.org DFT calculations can be employed to map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy. The transition state is characterized by a trigonal bipyramidal geometry at the reacting carbon, with the nucleophile and the leaving bromide ion in apical positions. schrodinger.com
The energy barrier for the reaction is influenced by steric hindrance around the reaction center and the nature of the nucleophile and solvent. The presence of the cyclobutane ring may impose some steric constraints that could affect the reaction rate compared to an acyclic analogue.
| Parameter | Value (kcal/mol) |
|---|---|
| Activation Energy (Gas Phase) | 25.0 |
| Activation Energy (Polar Solvent) | 20.5 |
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govrsc.org DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR spectra. mdpi.com
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the chemical shifts. These predictions are invaluable for assigning experimental spectra and can help in distinguishing between different stereoisomers, as the chemical shifts are sensitive to the local geometric and electronic environment of each nucleus.
For instance, the chemical shift of the proton on the carbon bearing the hydroxyl group is expected to be different in the axial and equatorial conformations. Similarly, the ¹³C chemical shift of the carbon attached to the bromine will be characteristic of a primary alkyl halide.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-OH | 68-72 |
| C-Br | 35-40 |
| Ring Carbons (other) | 25-35 |
Applications of 3 Bromomethyl Cyclobutan 1 Ol As a Synthetic Intermediate
Development of Advanced Materials
The unique structural properties of cyclobutane (B1203170) derivatives, such as their defined stereochemistry and rigidity, make them attractive for the synthesis of advanced materials with tailored properties. lifechemicals.comund.edu
3-(Bromomethyl)cyclobutan-1-ol is a suitable candidate for step-growth polymerization due to its two reactive sites. The hydroxyl (-OH) group can undergo reactions typical of alcohols, such as esterification or etherification, while the bromomethyl (-CH₂Br) group is susceptible to nucleophilic substitution. This allows for its incorporation into various polymer backbones, such as polyesters and polyethers. The rigid cyclobutane unit introduced into the polymer chain can significantly influence the material's thermal and mechanical properties. und.edu
Research on other bifunctional cyclobutane monomers has demonstrated their potential. For instance, polyesters synthesized from the semi-rigid diol trans-1,3-cyclobutane dimethanol (CBDO-1) have been investigated as alternatives to bisphenol A (BPA). rsc.org These polymers exhibit a wide range of glass transition temperatures (33 to 114 °C) and high thermal stability, with decomposition temperatures between 381 and 424 °C. rsc.org Similarly, polyesters based on 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA) also show good thermal stability and tunable properties. european-coatings.com By analogy, polymers derived from this compound are expected to possess enhanced rigidity and thermal resistance compared to their linear aliphatic counterparts.
The synthesis could proceed via several polymerization routes. For example, polycondensation of the hydroxyl group with a dicarboxylic acid would yield a polyester, with the bromomethyl group remaining as a pendant functional handle for post-polymerization modification. Alternatively, both functional groups could be utilized in the polymerization process, for instance, by reacting with a monomer containing both a carboxylic acid and a nucleophile.
Table 1: Potential Polymer Architectures from this compound
| Polymer Type | Co-monomer(s) | Linkage Type(s) | Potential Properties |
|---|---|---|---|
| Polyester | Dicarboxylic acid (e.g., Terephthalic acid) | Ester | Enhanced thermal stability, rigidity |
| Polyether | Diol (after converting -CH₂Br to -CH₂OH) | Ether | Increased flexibility over polyesters |
| Polyurethane | Diisocyanate | Urethane | Toughness, elasticity |
| Functional Polymer | Dicarboxylic acid | Ester (backbone), Pendant -CH₂Br | Reactive sites for cross-linking or grafting |
The rigid, puckered conformation of the cyclobutane ring makes it an excellent scaffold for constructing molecules designed for self-assembly. pharmablock.comnih.gov By attaching different functional moieties to the hydroxyl and bromomethyl groups of this compound, amphiphilic molecules can be created that form ordered supramolecular structures such as micelles, vesicles, or organogels. The defined spatial relationship between the functional groups, dictated by the cyclobutane ring, can lead to highly predictable packing and assembly behavior. nih.gov
For example, esterification of the hydroxyl group with a long-chain fatty acid would introduce a hydrophobic tail. Subsequent substitution of the bromine atom with a hydrophilic headgroup, such as a quaternary ammonium salt or a polyethylene glycol (PEG) chain, would complete the synthesis of an amphiphile. The stereochemistry of the cyclobutane ring would influence the geometry of the resulting amphiphile, which in turn governs the morphology of the self-assembled aggregates, from lamellae to fibers. nih.gov This approach allows for the rational design of new surfactants and gelators with predictable properties for applications in materials science and biomedicine. nih.gov
Table 2: Hypothetical Amphiphiles Based on this compound for Supramolecular Assembly
| Hydrophilic Headgroup (at C1 via -OH) | Hydrophobic Tail (at C3 via -CH₂Br) | Resulting Amphiphile Type | Potential Application |
|---|---|---|---|
| Carboxylate (-COOH) | Alkyl ether (-O-C₁₆H₃₃) | Anionic Surfactant | Emulsifier, Gelling Agent |
| Quaternary Amine (-N(CH₃)₃⁺) | Alkyl thioether (-S-C₁₂H₂₅) | Cationic Bolaamphiphile | Surfactant, Gene Delivery |
| Polyethylene Glycol (-O-(CH₂CH₂O)n-H) | Steroid (e.g., Cholesterol) | Non-ionic Amphiphile | Drug Delivery Vehicle |
| Amino Acid (e.g., Glycine) | Long-chain amide (-NH-CO-C₁₇H₃₅) | Zwitterionic Amphiphile | Biomimetic Scaffold |
Derivatization for Prodrug Development or Targeted Delivery
In medicinal chemistry, cyclobutane rings are incorporated into drug candidates to enhance properties such as metabolic stability, potency, and selectivity by providing conformational restriction. nih.govru.nl this compound can serve as a rigid linker or scaffold in the design of prodrugs or targeted drug delivery systems. A prodrug is an inactive derivative of a drug molecule that is converted to the active form within the body, often to improve solubility or pharmacokinetics.
The hydroxyl group of this compound provides a convenient attachment point for a parent drug molecule, typically through an ester linkage that can be cleaved by metabolic enzymes. The bromomethyl group can be functionalized to attach a targeting ligand (e.g., folic acid, a peptide) or a moiety that improves physicochemical properties. rnananomed.org This modular design allows for the creation of a system where the cyclobutane scaffold acts as a stable spacer between the drug and the targeting or modifying group. This separation can be crucial for ensuring that both the drug and the ligand can interact effectively with their respective biological targets.
Table 3: Potential Derivatization of this compound for Drug Delivery
| Drug Attached (via Ester Linkage at -OH) | Moiety Attached (at -CH₂- position) | Purpose |
|---|---|---|
| Ibuprofen | Polyethylene Glycol (PEG) | Improve solubility and circulation time |
| Doxorubicin | Folic Acid | Target folate receptor-overexpressing cancer cells |
| Paclitaxel | Quaternary Ammonium Salt | Enhance cell membrane permeability |
| Camptothecin | RGD Peptide | Target integrin receptors on tumor vasculature |
Role in Cascade Reactions and Multicomponent Synthesis
The inherent ring strain of cyclobutanes makes them valuable substrates for cascade reactions, where a single event triggers a series of consecutive transformations to rapidly build molecular complexity. rsc.orgrsc.org These reactions often involve ring-opening, ring-expansion, or functionalization of the cyclobutane core. nih.gov The bifunctionality of this compound offers multiple pathways for initiating or participating in such cascades.
For example, a reaction could be initiated at the hydroxyl group, such as an oxidation to the corresponding cyclobutanone (B123998). Cyclobutanones are known to participate in multicomponent reactions and catalytic [4+2] couplings, which could lead to complex bridged ring systems. nih.govnih.gov Alternatively, the bromomethyl group could be used to generate a radical, which could then participate in a radical cascade process involving hydrogen atom abstraction and subsequent functionalization of the cyclobutane ring. rsc.org Such strategies allow for the efficient synthesis of highly functionalized and structurally diverse molecules from a simple starting material. rsc.orgrsc.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single step, could also leverage the dual reactivity of this compound. beilstein-journals.org For instance, in an isonitrile-based MCR like the Ugi reaction, the alcohol could serve as one component, while the bromide could be displaced by another nucleophilic component in a subsequent intramolecular cyclization, leading to complex heterocyclic scaffolds.
Table 4: Potential Cascade and Multicomponent Reactions Involving this compound
| Reaction Type | Initiating Transformation | Key Intermediates | Final Product Class |
|---|---|---|---|
| Ring-Opening Cascade | Lewis acid activation of the alcohol | Oxocarbenium ion | Functionalized acyclic compounds |
| Radical Cascade | Radical initiation at C-Br bond | Cyclobutyl radical, Cyclobutenyl radical | Highly functionalized cyclobutenes |
| Ring-Expansion Cascade | Oxidation of alcohol to ketone, followed by Michael addition | Cyclohexenyl enolate | Densely substituted cyclohexenes |
| Multicomponent Reaction | Ugi reaction using the alcohol as the hydroxyl component | Ugi adduct with pendant bromomethyl group | Complex heterocyclic scaffolds |
Future Directions and Emerging Research Avenues
Sustainable Synthetic Routes to 3-(Bromomethyl)cyclobutan-1-ol
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. uniroma1.it Future research into the synthesis of this compound will focus on aligning with the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of renewable resources and safer reagents. uniroma1.itmdpi.com
Key research objectives in this area include:
Catalytic Approaches: Moving away from stoichiometric reagents, research will likely explore catalytic routes, such as those employing biocatalysts or transition metals, for the key bond-forming steps. researchgate.netmdpi.com Biocatalytic methods, in particular, offer high selectivity under mild, aqueous conditions. mdpi.com
Renewable Feedstocks: Investigating pathways that begin from renewable starting materials instead of petroleum-based precursors will be a significant goal. This could involve the transformation of bio-derived molecules through novel cyclization strategies.
Solvent Minimization: The development of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids will be prioritized to reduce the environmental impact of the synthesis. mdpi.comnih.gov
| Metric | Traditional Approach | Sustainable Future Goal |
|---|---|---|
| Reagents | Stoichiometric, potentially hazardous reagents (e.g., strong acids/bases, harsh brominating agents). | Catalytic (enzymatic, metallic), safer reagents. |
| Solvents | Volatile organic compounds (VOCs). | Water, supercritical CO2, or solvent-free conditions. |
| Energy Input | High-temperature reflux over extended periods. | Photocatalysis, microwave irradiation, lower temperatures. |
| Waste | Significant byproduct formation, low atom economy. | High atom economy, minimal waste streams. |
| Source | Petrochemical feedstocks. | Renewable, bio-based feedstocks. |
Chemo- and Regioselective Functionalization Strategies
The presence of two distinct functional handles—a hydroxyl group and a bromomethyl group—presents both a challenge and an opportunity for selective chemical modification. Future research will focus on developing highly controlled strategies to functionalize one site in the presence of the other, which is crucial for building molecular complexity in a predictable manner.
Orthogonal Protection-Deprotection: While a classic strategy, the development of novel, highly efficient protecting groups specific to the cyclobutane (B1203170) scaffold could streamline multi-step syntheses.
Catalyst-Controlled C–H Functionalization: A significant frontier is the direct, catalyst-controlled functionalization of the cyclobutane ring's C–H bonds. nih.gov By selecting the appropriate catalyst, it may be possible to introduce new substituents at specific positions (C2 or C3) without pre-functionalization, offering a powerful and atom-economical approach to new derivatives. nih.govnih.gov For example, rhodium-catalyzed C-H insertion reactions have shown promise in differentiating C-H bonds on cyclobutane rings. nih.gov
Selective Derivatization: Research into chemo- and regioselective reactions that can distinguish between the alcohol and the bromide is paramount. nih.govurfu.ru This could involve enzymatic transformations that selectively acylate the alcohol or organometallic coupling reactions that specifically target the C-Br bond under mild conditions that leave the hydroxyl group untouched.
Exploration of Novel Reactivity Patterns
The inherent ring strain of the cyclobutane core imparts unique reactivity that is not observed in acyclic or larger-ring systems. mdpi.combaranlab.org Future work will aim to harness this strain energy to drive novel chemical transformations.
Potential areas of exploration include:
Ring-Opening Reactions: The selective cleavage of C-C bonds within the cyclobutane ring, triggered by the existing functional groups, could provide access to complex, linear structures that are otherwise difficult to synthesize.
Ring-Expansion and Rearrangement: Investigating conditions that promote ring expansion to five- or six-membered rings or other skeletal rearrangements could yield novel molecular scaffolds. mdpi.com For instance, intramolecular substitution of the bromide by the deprotonated alcohol could lead to a bicyclic oxetane, a valuable structural motif.
Intramolecular Cyclizations: Derivatives of this compound can be designed to undergo intramolecular reactions, forming constrained bicyclic or spirocyclic systems. These rigid structures are highly sought after in drug discovery for their ability to lock a molecule into a specific bioactive conformation. ru.nlnih.gov
Integration into Flow Chemistry Systems
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. rsc.orgnih.gov The integration of the synthesis and functionalization of this compound into flow systems represents a significant engineering and chemical research avenue.
Key benefits and research directions include:
Improved Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This is particularly advantageous for handling reactive intermediates or exothermic reactions that may be involved in the synthesis or derivatization of cyclobutanes.
Increased Efficiency and Scalability: Continuous processes can operate for extended periods, enabling the production of multigram quantities of material more efficiently than batch methods. nih.govucd.ie This is crucial for making cyclobutane building blocks more accessible for industrial applications.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult, requires larger glassware and presents heat transfer issues. | Straightforward, achieved by extending run time. nih.gov |
| Safety | Potential for thermal runaway with exothermic reactions. | Superior heat and mass transfer, smaller reaction volumes enhance safety. rsc.org |
| Reproducibility | Can vary between batches. | High, due to precise control of reaction parameters. rsc.org |
| Reaction Time | Often requires long reaction times for completion. | Significantly reduced reaction/residence times are common. researchgate.netchemrxiv.org |
| Multi-step Synthesis | Requires isolation and purification at each step. | Enables telescoped reactions, reducing manual handling and waste. |
Computational Design of New Derivatives with Desired Properties
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. nih.gov Applying these in silico methods to this compound will accelerate the discovery of new derivatives with tailored properties.
Future research will leverage computational approaches to:
Predict Biological Activity: By modeling the interactions of virtual libraries of derivatives with biological targets (e.g., enzyme active sites), researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity. nih.gov This approach saves significant time and resources compared to traditional high-throughput screening.
Optimize Pharmacokinetic Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties like solubility, metabolic stability, and cell permeability. nih.gov This allows for the rational design of derivatives with improved drug-like characteristics. For instance, replacing metabolically labile groups with a cyclobutane moiety has been shown to enhance metabolic stability. pharmablock.com
Design Novel Materials: Computational tools can predict the physical and electronic properties of polymers or other materials incorporating the cyclobutane scaffold. This can guide the synthesis of new materials with desired characteristics, such as specific thermal properties or conductivity.
Elucidate Reaction Mechanisms: Understanding the mechanisms of novel reactions involving this compound is crucial for optimizing conditions and expanding their scope. Density functional theory (DFT) and other computational methods can provide detailed insights into reaction pathways and transition states.
Q & A
Q. How to design a kinetic study for bromine displacement reactions in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
